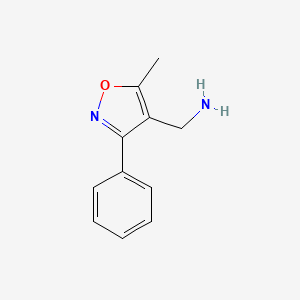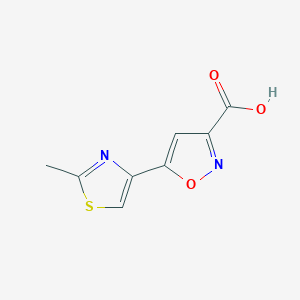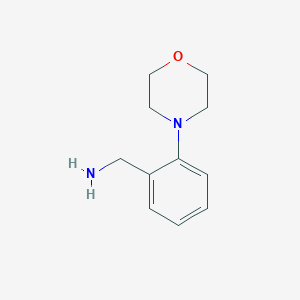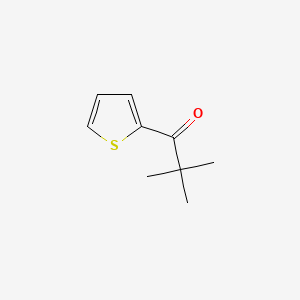
4-Nitrophthalide
Vue d'ensemble
Description
4-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4 . It is a yellow powder and is used as an intermediate in organic synthesis and fluorescent dyes .
Synthesis Analysis
4-Nitrophthalide can be synthesized by hydrolysis of 4-nitrophthalimide and then dehydration . The 4-nitrophthalimide is added to a sodium hydroxide solution, heated, and boiled for 15 minutes .Molecular Structure Analysis
The molecular structure of 4-Nitrophthalide consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 179.130 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophthalide is a yellow powder . It reacts exothermically with water . The reactions are usually slow but might become violent if local heating accelerates their rate .Applications De Recherche Scientifique
Synthesis of Biologically Active Natural Products
4-Nitrophthalide plays a crucial role in the synthesis of 3-substituted phthalides , which are key intermediates in the production of biologically active natural products . These compounds have shown a range of biological activities and are used in the development of pharmaceuticals.
Catalytic Reduction Benchmarking
The compound is used in the catalytic reduction of 4-nitrophenol by nanostructured materials . This reaction serves as a benchmark to assess the activity of the catalysts, which is pivotal in environmental remediation and industrial chemistry.
Fluorescent Markers in Biology
Derivatives of 4-Nitrophthalide, such as 4-nitro-N-substituted-1,8-naphthalimide , are used as fluorescent markers in biological research due to their strong fluorescence and good photostability .
Anticancer Agents
Research has indicated that certain derivatives of 4-Nitrophthalide can act as anticancer agents . Their ability to fluoresce allows them to be used in imaging and targeting cancer cells .
Material Science
In material science, 4-Nitrophthalide derivatives find applications in the creation of electro-luminescent materials and liquid-crystal displays . These materials are essential for modern electronic devices and screens .
Safety And Hazards
Orientations Futures
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the development of more efficient catalysts for this reaction .
Propriétés
IUPAC Name |
4-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUVQUUAYGRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361021 | |
| Record name | 4-NITROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophthalide | |
CAS RN |
65399-18-0 | |
| Record name | 4-Nitrophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-NITROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-nitrophthalide in the synthesis of 4-indolecarboxylic acid?
A1: The synthesis described in the paper [] leverages the structure of 4-nitrophthalide as a building block. The nitro group in 4-nitrophthalide is crucial as it can be reduced to an amine, which can then be transformed into various other functional groups. In this specific synthesis, the reduction of 3-nitrophthalimide (a 4-nitrophthalide derivative) with sodium borohydride followed by hydrolysis is a key step in generating the necessary intermediate, 3-hydroxy-4-nitrophthalide. This highlights the utility of 4-nitrophthalide and its derivatives as versatile intermediates in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














